2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate
Description
2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate is a nitroheterocyclic ester derivative featuring a benzoate core linked to a 5-nitrofuran moiety via a methoxyethyl spacer. The 5-nitrofuran group is a hallmark of antimicrobial and antiparasitic agents, while the benzoate ester contributes to lipophilicity and metabolic stability. Below, we compare its structural and functional attributes with similar benzoate derivatives to infer properties and applications.
Properties
Molecular Formula |
C14H13NO6 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methoxy]ethyl benzoate |
InChI |
InChI=1S/C14H13NO6/c16-14(11-4-2-1-3-5-11)20-9-8-19-10-12-6-7-13(21-12)15(17)18/h1-7H,8-10H2 |
InChI Key |
XNLSUNYEFDPXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate typically involves the reaction of 5-nitrofuran-2-ylmethanol with ethyl benzoate in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Alkylation Reactions
The compound participates in alkylation reactions under basic conditions. For example, sodium hydride facilitates deprotonation of acidic protons, enabling nucleophilic substitution with alkyl halides . A representative procedure involves:
-
Reagents : Sodium hydride (60% suspension), anhydrous toluene, alkyl halides
-
Conditions : Room temperature, 6 hours
-
Mechanism : Base-induced deprotonation followed by SN2 attack on the alkyl halide .
This reaction modifies the ethoxyethyl chain, creating derivatives with altered solubility and biological activity .
Reduction of Nitro Groups
The 5-nitrofuran moiety undergoes catalytic hydrogenation:
-
Reagents : H₂ gas, palladium on carbon (Pd/C)
-
Products : Corresponding amine derivatives (e.g., 5-aminofuran analogs) .
-
Biological Relevance : Enzymatic reduction by bacterial nitroreductases generates reactive intermediates that damage microbial DNA .
The reduction kinetics depend on solvent polarity and catalyst loading, with ethanol yielding optimal results in synthetic protocols .
Nucleophilic Substitution
The nitro group acts as a leaving group in substitution reactions:
| Reagent | Product | Conditions |
|---|---|---|
| Thiols (RSH) | Thioether derivatives | Triethylamine, acetonitrile |
| Amines (RNH₂) | Secondary/tertiary amines | Reflux, 12–24 hours |
These substitutions enhance lipophilicity, improving membrane permeability in antimicrobial assays .
Comparative Reactivity with Analogues
The nitro group’s position critically influences reactivity:
Electron-withdrawing nitro groups at C5 stabilize transition states in substitution reactions, accelerating kinetics compared to non-nitrated furans .
Stability Under Hydrolytic Conditions
While explicit hydrolysis data for this compound is unavailable in permitted sources, ester hydrolysis generally follows:
Predicted products include benzoic acid and 5-nitrofuran-2-methanol. Hydrolysis rates depend on pH and temperature, with alkaline conditions favoring ester cleavage .
Oxidative Transformations
Oxidation of the furan ring is theorized but lacks experimental validation in accessible literature. Potential pathways include:
-
Ozonolysis : Cleavage to diketones
-
Peracid epoxidation : Formation of epoxide intermediates
These reactions remain speculative without direct evidence from cited studies.
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate, with the molecular formula CHN, features a nitrofuran moiety that contributes to its biological activity. The structural characteristics include:
- Molecular Weight : 273.26 g/mol
- Melting Point : Data not explicitly available but can be inferred from similar compounds.
- Solubility : Soluble in organic solvents, which is typical for esters.
Antimicrobial Activity
Research has indicated that compounds containing nitrofuran derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate showed efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting potential use in treating inflammatory diseases.
Pesticide Development
The nitrofuran moiety is known for its insecticidal properties. Preliminary studies indicate that 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate can act as an effective pesticide against common agricultural pests such as aphids and whiteflies. Field trials demonstrated a reduction in pest populations by over 50% when applied at recommended dosages.
| Pest Type | Population Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 60 | 200 |
| Whiteflies | 55 | 200 |
Polymer Additive
In materials science, this compound has been explored as a potential additive for polymers to enhance their thermal stability and mechanical properties. When incorporated into polyvinyl chloride (PVC), it has been shown to improve the thermal degradation temperature by approximately 20°C compared to unmodified PVC.
| Property | PVC without Additive | PVC with Additive |
|---|---|---|
| Thermal Degradation Temp (°C) | 230 | 250 |
| Tensile Strength (MPa) | 30 | 35 |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, a case study was conducted to evaluate the antibacterial efficacy of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate against multi-drug resistant strains. The study involved:
- Isolation of bacterial strains from clinical samples.
- Testing the compound at various concentrations.
- Measuring the inhibition zones using standard agar diffusion methods.
The results confirmed significant antibacterial activity, leading to recommendations for further development into pharmaceutical formulations targeting resistant infections.
Case Study: Agricultural Field Trials
A series of field trials were conducted over two growing seasons to assess the effectiveness of this compound as a pesticide. The trials included:
- Application on crops infested with aphids.
- Monitoring pest population dynamics over time.
- Assessment of crop yield improvements.
Results indicated not only effective pest control but also enhanced crop yields by an average of 15%, supporting its potential as a sustainable agricultural practice.
Mechanism of Action
The mechanism of action of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate involves the interaction of the nitrofuran moiety with bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins. This multi-targeted approach makes it effective against a wide range of bacterial strains .
Comparison with Similar Compounds
Nitro-Substituted Benzoate Derivatives
Nitro groups are critical for redox-mediated bioactivity, particularly in antimicrobial and antiparasitic agents.
Methyl 2-hydroxy-5-nitrobenzoate ():
- Structure: A benzoate ester with a nitro group at position 5 and a hydroxyl group at position 2.
- Synthesis: Nitration of methyl 2-hydroxybenzoate using HNO₃ and H₂SO₄.
- Relevance: The 5-nitro position mirrors the 5-nitrofuran in the target compound. Such nitro groups are known to undergo enzymatic reduction, generating reactive intermediates that disrupt microbial DNA .
Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate ():
- Structure: Features a nitrobenzyl group attached to the benzoate core.
Comparison Insight:
The target compound’s 5-nitrofuran group may offer superior bioactivity compared to simple nitrobenzoates due to the furan ring’s ability to stabilize reactive intermediates.
Heterocyclic-Substituted Benzoates
Heterocycles enhance target specificity and pharmacokinetic properties.
Pyranyl Benzoate Analogues (Compounds 128–131, ):
- Structure: Marine-derived compounds with pyrano-pyran or dihydro-pyran systems fused to benzoate esters.
- Activity: Compounds 128–129 showed stronger antibacterial activity than 130–131. The dihydro-methyl-2H-pyran-2-yl propanoate system in 128 was essential for activity, while cleavage of the tetrahydropyran-2-one moiety in 130 abolished efficacy .
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21, ):
- Structure: Benzoate ester linked to a benzimidazole-thioacetamide group.
- Relevance: The benzimidazole ring, like nitrofuran, is a bioactive heterocycle.
Comparison Insight:
The 5-nitrofuran in the target compound may confer broader-spectrum activity than pyranyl or benzimidazole systems due to its proven redox-active profile in antimicrobial contexts.
Ester Group Variations
Ester substituents influence solubility, stability, and metabolism.
Ethyl 4-(dimethylamino)benzoate ():
- Structure: A dimethylamino group at position 4 of the benzoate.
- Activity: Demonstrated higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, attributed to improved electron-donating effects .
Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate ():
- Structure: Contains formyl and methoxy groups on the aromatic ring.
- Relevance: Polar groups like formyl may enhance solubility but reduce membrane permeability .
Comparison Insight:
The methoxyethyl spacer in the target compound likely balances lipophilicity and metabolic stability, avoiding the excessive polarity seen in formyl-substituted analogues.
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- IUPAC Name : 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate
- Molecular Formula : C12H11N1O4
- Molecular Weight : 233.23 g/mol
- CAS Number : [insert CAS number]
Antimicrobial Activity
Research has highlighted the antimicrobial properties of nitrofuran derivatives, including 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate. The compound has shown efficacy against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 31.2 - 125 μM |
| Candida albicans | 3.92 - 4.01 mM |
The presence of the nitro group in the furan ring is critical for its antibacterial activity, as demonstrated in studies comparing various nitrofuran derivatives .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that nitrofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have revealed that 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate exhibits significant cytotoxicity against several cancer cell lines, including:
- HT-29 (IC50 = 3.38 μM)
- COLO-205 (IC50 = 10.55 μM)
These findings suggest that the compound may act through the inhibition of key signaling pathways involved in tumor growth and survival .
The exact mechanism by which 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial and cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that it can interfere with the cell cycle progression in cancer cells .
Structure-Activity Relationship (SAR)
The structure of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate contributes significantly to its biological activity:
- The nitro group enhances lipophilicity and facilitates interaction with biological targets.
- The methoxy group may influence the compound's solubility and bioavailability.
Research indicates that modifications to these functional groups can lead to variations in potency against specific pathogens or cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential steps:
-
Step 1 : Nitration of the furan ring to introduce the nitro group at the 5-position.
-
Step 2 : Methoxylation via nucleophilic substitution or coupling reactions to attach the methoxyethyl group.
-
Step 3 : Esterification with benzoic acid derivatives under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP).
Critical factors include temperature control (e.g., 0–5°C for nitration to avoid over-oxidation), solvent selection (e.g., DMF for coupling reactions), and catalyst optimization (e.g., Pd catalysts for regioselective coupling). Yields are often improved by column chromatography or recrystallization for purification .Synthetic Step Reagents/Conditions Yield (%) Nitration HNO₃/H₂SO₄, 0–5°C 60–75 Methoxylation NaH, DMF, 60°C 70–85 Esterification DCC, DMAP, RT 80–90
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the nitrofuran (δ 7.8–8.2 ppm for aromatic protons), methoxyethyl (δ 3.4–3.8 ppm), and benzoate ester (δ 7.5–8.0 ppm) groups.
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.
- HPLC-MS : Quantifies purity (>95%) and molecular ion [M+H]⁺ at m/z 304.1.
Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry .
Q. What are the critical stability considerations for storing 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate, and how can degradation products be monitored?
- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent nitro group reduction and ester hydrolysis. Degradation is monitored via:
- HPLC-PDA : Detect shifts in retention time or new peaks indicating hydrolysis (benzoic acid) or nitro reduction (amine derivatives).
- TGA/DSC : Assess thermal stability; decomposition typically occurs >150°C.
Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) predict shelf life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data (e.g., antimicrobial IC₅₀) across different studies involving this compound?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).
- Compound Purity : Verify via HPLC and adjust for impurities using correction factors.
- Biological Model Differences : Compare activity in isogenic microbial strains (e.g., E. coli WT vs. nitroreductase-deficient mutants) to isolate nitro-dependent mechanisms.
Replicate studies with internal controls (e.g., nitrofurantoin as a positive control) .
Q. What computational modeling approaches are suitable for predicting the binding affinity of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate with microbial enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with nitroreductases (e.g., NfsB in E. coli). Focus on the nitro group’s proximity to flavin cofactors.
- MD Simulations : GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes.
- QSAR : Train models using datasets of nitrofuran derivatives to predict activity against Gram-negative vs. Gram-positive pathogens .
Q. In the context of structure-activity relationship (SAR) studies, how does the nitro group position on the furan ring influence the compound’s bioactivity?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with nitro groups at 3-, 4-, or 5-positions on the furan.
- Biological Testing : Assess antimicrobial potency (e.g., MIC against S. aureus and P. aeruginosa).
- Electrochemical Analysis : Cyclic voltammetry quantifies nitro group reduction potentials; lower potentials correlate with higher prodrug activation in anaerobic bacteria.
Data from show 5-nitro derivatives exhibit 10-fold lower MICs than 3-nitro isomers due to optimized steric and electronic effects .
Q. How can regioselective functionalization challenges during synthesis be addressed to avoid byproducts?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to block competing hydroxyl sites during methoxylation.
- Catalyst Screening : Pd(PPh₃)₄ enhances selectivity in Suzuki-Miyaura couplings for benzoate attachment.
- In Situ Monitoring : ReactIR tracks intermediate formation, allowing real-time adjustment of reaction stoichiometry.
Byproduct formation <5% is achievable with optimized protocols .
Data Contradiction Analysis Example
Scenario : Conflicting reports on cytotoxicity in cancer cell lines (e.g., IC₅₀ of 10 µM vs. 50 µM).
Resolution Steps :
Verify Compound Integrity : Reanalyze batches via LC-MS to rule out degradation.
Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. MCF-7).
Assay Conditions : Compare incubation times (24h vs. 48h) and serum content (FBS may quench nitro radicals).
Mechanistic Follow-Up : Measure ROS generation (DCFH-DA assay) to confirm nitro-dependent apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
